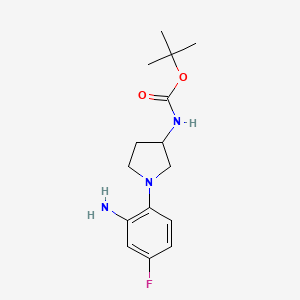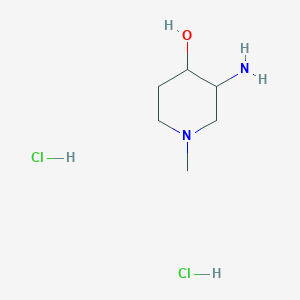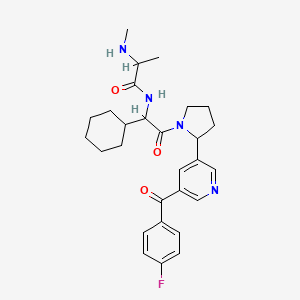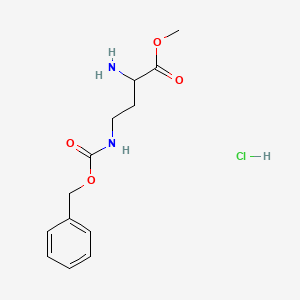![molecular formula C12H14ClN3O4 B14794049 4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)
4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a chlorinated aromatic ring, and a tetrahydrofuran ring with multiple hydroxyl groups. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom to the aromatic ring, often using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the tetrahydrofuran ring: This step may involve cyclization reactions of diol precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorinated aromatic ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Medicinal Chemistry: Development of therapeutic agents targeting specific biological pathways.
Biological Research: Studying the interactions of the compound with enzymes and receptors.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby modulating biological functions.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C12H14ClN3O4 |
|---|---|
分子量 |
299.71 g/mol |
IUPAC 名称 |
(3R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7?,8?,11?,12-/m1/s1 |
InChI 键 |
YNVCLSAXHSBSTK-KXHDUVEUSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14793988.png)

![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)


![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)


![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
